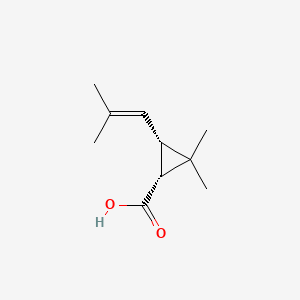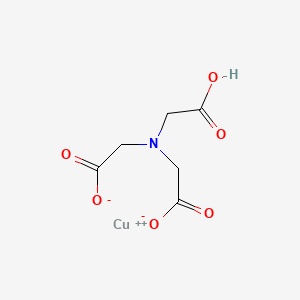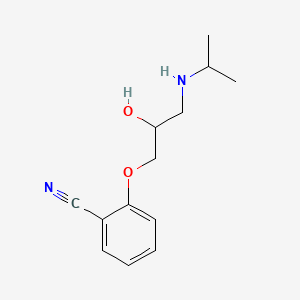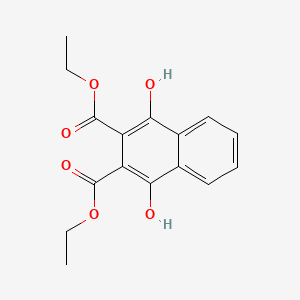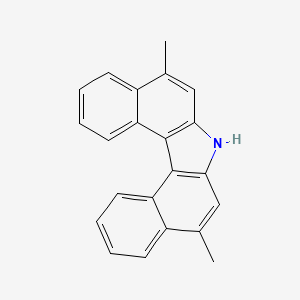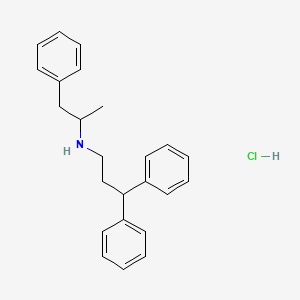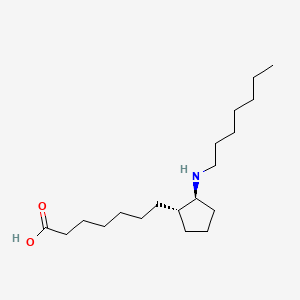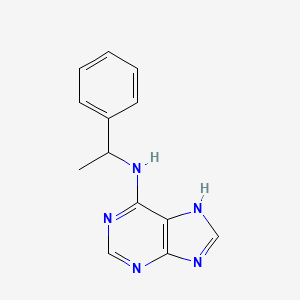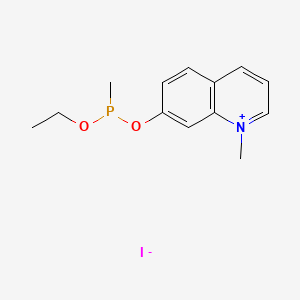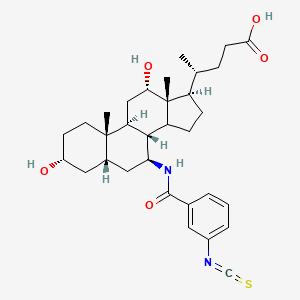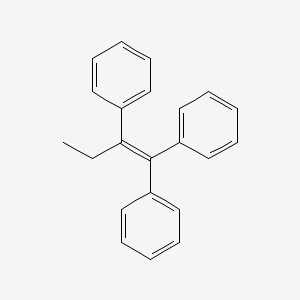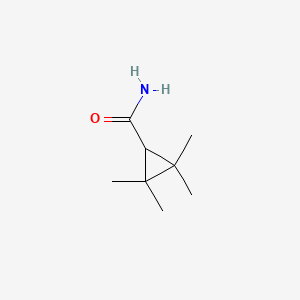
2,2,3,3-Tetramethylcyclopropanecarboxamide
Overview
Description
2,2,3,3-Tetramethylcyclopropanecarboxamide is an organic compound with the chemical formula C8H15NO . It is a cyclic amide, consisting of a cyclopropane ring with four methyl groups attached to it, and an amide functional group attached to one of the carbon atoms in the ring . It is a white crystalline solid .
Synthesis Analysis
The synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide has been reported in the literature . The compound was synthesized as a white crystalline solid with a yield of 89% . The melting point of the compound was reported to be 89–91 °C .
Molecular Structure Analysis
The molecular formula of 2,2,3,3-Tetramethylcyclopropanecarboxamide is C8H15NO . The average mass of the molecule is 141.211 Da, and the monoisotopic mass is 141.115356 Da .
Physical And Chemical Properties Analysis
2,2,3,3-Tetramethylcyclopropanecarboxamide is a white crystalline solid . The compound has a molecular weight of 141.21 g/mol . The compound has a topological polar surface area of 43.1 Ų .
Scientific Research Applications
Application in Organic Chemistry Synthesis
Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of amide and amine derivatives .
Summary of the Application
2,2,3,3-Tetramethylcyclopropanecarboxamide is used as an intermediate in the synthesis of amide and amine derivatives. These derivatives are versatile intermediates for the synthesis of a wide variety of pharmaceutically important compounds .
Methods of Application
The compound is treated in N,N-dimethylacetamide (DMAC) with thionyl chloride and stoichiometric amounts of reactant amines. This process directly converts 2,2,3,3-Tetramethylcyclopropanecarboxamide to the corresponding amides . The amine derivatives are then prepared from these amides by reduction with the combined reagent TiCl4/NaBH4 .
Results or Outcomes
The procedure developed provides a mild, simple, and efficient method for the preparation of amide and amine derivatives of 2,2,3,3-Tetramethylcyclopropanecarboxamide .
Application in Psychiatric Disorder Treatment
Scientific Field
This application is in the field of Psychiatry and Pharmacology , specifically in the treatment of psychiatric disorders .
Summary of the Application
2,2,3,3-Tetramethylcyclopropanecarboxamide derivatives are used in the preparation of medicaments for treating psychiatric disorders, preferably bipolar disorder .
Methods of Application
The compound is used in the preparation of an inhibitor of MIP synthase and a pharmaceutical composition comprising the compounds for treating a psychiatric disorder .
Results or Outcomes
The use of 2,2,3,3-Tetramethylcyclopropanecarboxamide derivatives in treating psychiatric disorders has been patented, indicating its potential effectiveness .
Future Directions
properties
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFAFRJZNUBKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203774 | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetramethylcyclopropanecarboxamide | |
CAS RN |
55265-53-7 | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055265537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Decasodium;[(2R,3S,4R,5R)-1-oxo-1-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1202382.png)
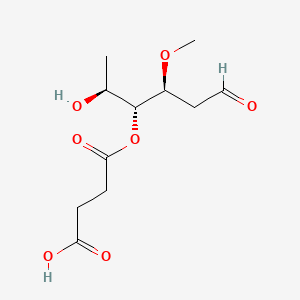
![(7S,9S)-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-9-(2-hydroxy-1-oxoethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1202388.png)
